Fmoc-NH-PEG1-C2-acid

PROTAC PROTAC linker PEG linker

Fmoc-NH-PEG1-C2-acid is a heterobifunctional polyethylene glycol (PEG)-based linker that contains an Fmoc-protected amine at one terminus and a propionic acid group at the other. The compound is supplied as a solid with a purity specification of ≥98% (HPLC).

Molecular Formula C20H21NO5
Molecular Weight 355.4 g/mol
CAS No. 1654740-73-4
Cat. No. B607493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-NH-PEG1-C2-acid
CAS1654740-73-4
SynonymsFmoc-N-amido-PEG1-acid
Molecular FormulaC20H21NO5
Molecular Weight355.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H21NO5/c22-19(23)9-11-25-12-10-21-20(24)26-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,21,24)(H,22,23)
InChIKeyLHBCOPWWQKLECJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fmoc-NH-PEG1-C2-acid (CAS 1654740-73-4): Technical Baseline and Procurement-Relevant Specifications


Fmoc-NH-PEG1-C2-acid is a heterobifunctional polyethylene glycol (PEG)-based linker that contains an Fmoc-protected amine at one terminus and a propionic acid group at the other . The compound is supplied as a solid with a purity specification of ≥98% (HPLC) . The molecule integrates a single PEG repeat unit (PEG1) with a C2 (ethyl) spacer between the ether oxygen and the carboxylic acid, yielding a molecular weight of 355.38 g/mol (C20H21NO5) [1].

Fmoc-NH-PEG1-C2-acid Differentiation: Why Spacer Architecture Matters for PROTAC Assembly


Fmoc-NH-PEG1-C2-acid cannot be generically substituted by superficially similar Fmoc-PEG-acid linkers. The specific C2-propionic acid terminus and the single PEG repeat unit define both the spatial reach and the chemical handle available for subsequent conjugation. Studies demonstrate that PEG linker length directly governs PROTAC degradation efficiency (DC50), with changes of a single PEG unit producing significant shifts in potency [1]. Furthermore, the Fmoc-protected amine enables precise, orthogonal deprotection under basic conditions that does not compromise the integrity of the free carboxylic acid or the PEG backbone, a feature that distinguishes it from alternative amine-protecting strategies [2].

Fmoc-NH-PEG1-C2-acid Comparative Evidence: Purity, Spacer Geometry, and Functional Handles


Purity Benchmarking: Fmoc-NH-PEG1-C2-acid vs. PEG1-CH2COOH and PEG2-C2-acid Analogues

Fmoc-NH-PEG1-C2-acid is routinely supplied with a purity specification of ≥98% (HPLC), exceeding the typical ≥95% specification of the closely related Fmoc-NH-PEG1-CH2COOH linker . This higher purity threshold is also maintained against the longer-chain analogue Fmoc-NH-PEG2-C2-acid, which is commonly supplied at 97.0% area% (HPLC) or 96.0% (neutralization titration) [1].

PROTAC PROTAC linker PEG linker HPLC purity

Spacer Architecture: C2-Propionic Acid vs. C1-Acetic Acid Terminus

Fmoc-NH-PEG1-C2-acid incorporates a C2-propionic acid terminus, whereas the analogue Fmoc-NH-PEG1-CH2COOH terminates in a C1-acetic acid group. The additional methylene unit in the C2 spacer extends the distance between the PEG ether oxygen and the reactive carboxylate by approximately 1.54 Å (one C-C bond length) [1]. This subtle extension can influence the conformational freedom and steric accessibility of the carboxylic acid during amide bond formation with sterically hindered amine partners on target ligands or E3 ligase warheads .

PROTAC linker spacer length flexibility conjugation

Functional Handle Orthogonality: Fmoc Deprotection vs. t-Butyl Ester Cleavage

Fmoc-NH-PEG1-C2-acid provides a free carboxylic acid alongside an Fmoc-protected amine. In contrast, Fmoc-NH-PEG1-t-butyl ester carries a protected carboxylate that requires acidic deprotection (e.g., TFA) to liberate the reactive acid . The free acid of Fmoc-NH-PEG1-C2-acid eliminates this acidic deprotection step, streamlining the synthetic workflow and avoiding potential acid-mediated cleavage of other acid-sensitive functionalities within the PROTAC construct [1].

PROTAC orthogonal protection Fmoc deprotection solid-phase synthesis

Fmoc-NH-PEG1-C2-acid Application Scenarios: Where Spacer Precision and Purity Drive Outcomes


PROTAC Library Synthesis Requiring a Short, Defined PEG1-C2 Spacer

For medicinal chemistry teams exploring linker length-activity relationships in PROTAC design, Fmoc-NH-PEG1-C2-acid provides a well-defined, ultra-short spacer (PEG1 plus C2 extension). The ≥98% purity specification ensures that linker batch variability does not confound SAR interpretation. As demonstrated in recent studies, even a one-unit change in PEG length can shift DC50 values by several hundred nanomolar [1].

Conjugation to Sterically Hindered Amines on E3 Ligase Ligands or Warheads

The C2-propionic acid terminus offers a slightly extended and more flexible carboxylate than the C1-acetic acid analogue. This attribute is beneficial when coupling the linker to a sterically demanding ligand such as a CRBN binder or a bulky small-molecule warhead, where increased conformational freedom may improve coupling yields [1].

Solid-Phase PROTAC Assembly with Orthogonal Deprotection

In automated or manual solid-phase PROTAC synthesis workflows, the free carboxylic acid of Fmoc-NH-PEG1-C2-acid eliminates the need for an acidic deprotection step that would be required for t-butyl ester analogues. This preserves acid-labile motifs (e.g., glycosidic bonds, acid-sensitive protecting groups) elsewhere in the PROTAC construct and reduces the total number of synthetic transformations [1].

High-Throughput PROTAC Synthesis Demanding Consistent Linker Purity

When synthesizing PROTAC libraries in parallel, batch-to-batch consistency of linker purity is critical to avoid false-negative or false-positive degradation readouts. The 98%+ purity standard of Fmoc-NH-PEG1-C2-acid, supported by routine HPLC and NMR quality control, ensures that each synthesized PROTAC originates from a well-characterized, low-impurity building block [1].

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